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Compound of Interest

Compound Name: 2-Amino-1-(pyridin-2-yl)ethanol

Cat. No.: B1274348 Get Quote

An In-Depth Technical Guide to 2-Amino-1-(pyridin-2-yl)ethanol for Advanced Research

This guide provides a comprehensive technical overview of 2-Amino-1-(pyridin-2-yl)ethanol
(CAS No. 89943-14-6), a pivotal chemical intermediate for professionals in research and drug

development. We will delve into its molecular characteristics, synthesis, analytical

quantification, and key applications, grounding all information in established scientific

principles.

Molecular Structure and Physicochemical
Properties
2-Amino-1-(pyridin-2-yl)ethanol is a versatile amino alcohol whose utility stems from its

distinct structural features. Its architecture comprises a pyridine ring, an aromatic heterocycle,

connected at the 2-position to an ethanolamine side chain.

Structural Analysis
The molecule's structure is notable for several reasons:

Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and

a mild base, influencing the molecule's solubility and its ability to coordinate with metal ions.
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Ethanolamine Moiety: The primary amine (-NH₂) and hydroxyl (-OH) groups are key

functional handles for synthetic transformations. These polar groups also impart

hydrophilicity and enable hydrogen bonding, which is crucial for its interaction with biological

systems and its solubility profile.[1][2]

Chirality: The carbon atom bonded to the hydroxyl group and the pyridine ring (C1) is a chiral

center. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-2-amino-1-
(pyridin-2-yl)ethanol. Unless a specific chiral synthesis or resolution is performed, the

compound is typically supplied as a racemic mixture.

Caption: 2D representation of 2-Amino-1-(pyridin-2-yl)ethanol.

Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for

designing experiments, from synthesis to formulation and analysis.
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Property Value Source(s)

IUPAC Name
2-amino-1-(pyridin-2-yl)ethan-

1-ol
[3]

Synonyms

2-(2-Amino-1-

hydroxyethyl)pyridine, 2-

Hydroxy-2-(pyridin-2-

yl)ethylamine

[1]

CAS Number 89943-14-6 [1]

Molecular Formula C₇H₁₀N₂O [1]

Molecular Weight 138.17 g/mol [2]

Appearance Pale yellow solid [1]

Melting Point
Data not readily available in

published literature.

Solubility

Soluble in water and polar

organic solvents (e.g., ethanol,

methanol, DMSO).

[1][2]

Storage Conditions

Store at 0-8°C in a tightly

sealed container, protected

from light.

[1]

Synthesis via Reductive Amination
A robust and common method for synthesizing 2-Amino-1-(pyridin-2-yl)ethanol is the

reductive amination of 2-pyridinecarboxaldehyde. This self-validating system is efficient and

proceeds under relatively mild conditions.

Causality: This two-step, one-pot reaction is favored for its high atom economy and the

commercial availability of the starting materials. The aldehyde is first condensed with an

ammonia equivalent to form a transient imine intermediate. The imine is not isolated but is

immediately reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄). Using
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NaBH₄ is strategic as it selectively reduces the imine double bond without affecting the

aromatic pyridine ring.

2-Pyridine-
carboxaldehyde

Step 1: Imine Formation
(Condensation)

Ammonia Source
(e.g., NH4OAc in Methanol)

Intermediate:
Pyridin-2-ylmethanimine
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Forms

Step 2: Reduction
(Nucleophilic Attack)

Reducing Agent
(e.g., NaBH₄)

2-Amino-1-(pyridin-2-yl)ethanol
(Racemic Mixture)

Yields
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Caption: Workflow for the synthesis of 2-Amino-1-(pyridin-2-yl)ethanol.

Detailed Experimental Protocol
Reaction Setup: To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in methanol (approx. 0.5

M) in a round-bottom flask equipped with a magnetic stirrer, add an ammonia source, such

as ammonium acetate (1.5 eq).

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation

of the imine intermediate. The progress can be monitored by Thin Layer Chromatography

(TLC).

Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium borohydride

(NaBH₄) (1.5-2.0 eq) portion-wise over 30 minutes. Causality: Portion-wise addition is a

critical safety measure to control the exothermic reaction and the evolution of hydrogen gas.

Reaction Completion: Allow the reaction to warm to room temperature and stir for an

additional 4-6 hours, or until TLC analysis indicates the complete consumption of the

intermediate.
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Quenching: Carefully quench the reaction by the slow addition of water at 0°C to decompose

any excess NaBH₄.

Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract

the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane) three times. Combine the organic layers.

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

concentrate in vacuo. The crude product can be further purified by column chromatography

on silica gel to yield the final product as a pale yellow solid.[1]

Analytical Methodologies for Quantification
Accurate quantification is essential for quality control and for determining reaction yields or

concentrations in biological matrices. LC-MS/MS provides the highest level of sensitivity and

specificity.

Protocol: Quantification by LC-MS/MS
Principle: This method separates the analyte from other components using liquid

chromatography, followed by detection using tandem mass spectrometry. The mass

spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction

Monitoring or MRM), providing exceptional selectivity and minimizing matrix interference.

Sample Preparation
(Dissolution in Mobile Phase)

HPLC Separation
(C18 Reversed-Phase)

Ionization Source
(ESI+)

Quadrupole 1 (Q1)
(Precursor Ion Selection)

Ions Quadrupole 2 (Q2)
(Collision-Induced Dissociation)

Select m/z 139.1 Quadrupole 3 (Q3)
(Product Ion Selection)

Fragments Detector
(Signal Acquisition)

Select product m/z Data Analysis
(Quantification)

Click to download full resolution via product page

Caption: Workflow for LC-MS/MS quantification.

Standard & Sample Preparation: Prepare a stock solution of 2-Amino-1-(pyridin-2-
yl)ethanol (1 mg/mL) in methanol. Create a calibration curve by serially diluting the stock

solution. Dissolve unknown samples in the initial mobile phase.

Liquid Chromatography (LC) Conditions:
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A typical gradient would be 5% B to 95% B over 5-8 minutes.

Flow Rate: 0.4 mL/min.

Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electrospray Ionization, Positive (ESI+).

MRM Transition (Hypothetical): The protonated molecule [M+H]⁺ would have an m/z of

139.1. This precursor ion would be selected in Q1. A characteristic product ion (e.g.,

resulting from the loss of water, m/z 121.1, or loss of CH₂NH₂, m/z 108.1) would be

selected in Q3 after fragmentation in Q2. Note: These transitions must be optimized

empirically by infusing the pure compound.

Data Analysis: Quantify the analyte in samples by comparing its peak area to the calibration

curve generated from the standards.

Predicted Spectroscopic Characterization
While comprehensive, peer-reviewed spectral data for this specific compound is not widely

available, its features can be reliably predicted based on its structure and data from analogous

compounds. These predictions are vital for confirming the identity and purity of the synthesized

material.

Predicted ¹H NMR (in CDCl₃, ~400 MHz):

Pyridine Protons: 4 signals in the aromatic region (~δ 7.0-8.6 ppm). The proton at C6

(adjacent to N) will be the most downfield.

Methine Proton (-CH(OH)-): A triplet or doublet of doublets around δ 4.8-5.0 ppm.
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Methylene Protons (-CH₂NH₂): Two diastereotopic protons that may appear as a complex

multiplet or two separate doublets of doublets around δ 2.8-3.2 ppm.

-OH and -NH₂ Protons: Broad singlets that are exchangeable with D₂O. Their chemical

shift is highly variable depending on concentration and solvent.

Predicted ¹³C NMR (in CDCl₃, ~100 MHz):

Expect 7 distinct signals.

Pyridine Carbons: 5 signals in the aromatic region (~δ 120-160 ppm).

Aliphatic Carbons: 2 signals in the aliphatic region: -CH(OH)- around δ 70-75 ppm and -

CH₂NH₂ around δ 45-50 ppm.

Predicted FT-IR (KBr Pellet, cm⁻¹):

~3400-3200 (broad): Overlapping O-H and N-H stretching vibrations.

~3050: Aromatic C-H stretching.

~2950-2850: Aliphatic C-H stretching.

~1620-1580: N-H scissoring (bending) vibration.

~1590, 1470, 1430: Pyridine ring C=C and C=N stretching vibrations.

~1100-1050: C-O stretching of the secondary alcohol.

Predicted Mass Spectrometry (EI):

Molecular Ion (M⁺): A peak at m/z = 138.

Key Fragments: Expect fragments corresponding to the loss of water ([M-18]⁺ at m/z 120),

the loss of an aminomethyl radical ([M-30]⁺ at m/z 108), and a base peak corresponding to

the pyridyl-CH(OH)⁺ fragment (m/z 108) or the pyridyl cation (m/z 78).

Applications in Research and Drug Development
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The unique structure of 2-Amino-1-(pyridin-2-yl)ethanol makes it a valuable building block in

several scientific domains.

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of more complex

molecules, particularly in the development of drugs targeting neurological disorders.[1] Its

structure can be found in scaffolds designed to interact with various receptors and enzymes

in the central nervous system.

Coordination Chemistry & Catalysis: The pyridine nitrogen and the amino group can act as a

bidentate ligand, chelating to metal centers. This property makes it a candidate for

developing novel catalysts and materials with unique electronic or magnetic properties.[1]

Agrochemicals: The compound also serves as an intermediate in the formulation of next-

generation agrochemicals, where the pyridine moiety is often associated with bioactive

properties.[1]

Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical intermediate.

Hazard Summary: According to GHS classifications from aggregated sources, this

compound is expected to cause skin irritation, serious eye irritation, and may cause

respiratory irritation.[3] It may be harmful if swallowed.

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(e.g., nitrile), and safety glasses or goggles.

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

Storage: As specified, store the compound in a tightly sealed container in a cool, dry place at

0-8°C.[1] Protect from prolonged exposure to light and atmospheric moisture to prevent

degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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